N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide

Hammett substituent constant methylene C–H acidity Knoevenagel condensation reactivity

N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide (CAS 40930-53-8) is a nitro-substituted N-aryl cyanoacetamide derivative with the molecular formula C9H6ClN3O3 and a molecular weight of 239.61 g·mol⁻¹. It belongs to the cyanoacetanilide subclass, characterized by a cyanoacetamide moiety (–NHCOCH2CN) appended to a 4-chloro-2-nitrophenyl ring.

Molecular Formula C9H6ClN3O3
Molecular Weight 239.62
CAS No. 40930-53-8
Cat. No. B2655508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-nitrophenyl)-2-cyanoacetamide
CAS40930-53-8
Molecular FormulaC9H6ClN3O3
Molecular Weight239.62
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CC#N
InChIInChI=1S/C9H6ClN3O3/c10-6-1-2-7(8(5-6)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
InChIKeyGSYGONMCLWMFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide (CAS 40930-53-8): Core Identity and Structural Class Overview for Procurement Decisions


N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide (CAS 40930-53-8) is a nitro-substituted N-aryl cyanoacetamide derivative with the molecular formula C9H6ClN3O3 and a molecular weight of 239.61 g·mol⁻¹ . It belongs to the cyanoacetanilide subclass, characterized by a cyanoacetamide moiety (–NHCOCH2CN) appended to a 4-chloro-2-nitrophenyl ring . This compound is primarily utilized as a synthetic intermediate (synthon) in heterocyclic chemistry, where the activated methylene group (C-2) and the carbonyl/cyano functions enable condensation, cycloaddition, and multicomponent reactions to access nitrogen-containing heterocycles including iminocoumarins, thiophenes, and pyridones [1]. The compound is cataloged as building block BB17-1034 (ChemDiv) with MFCD identifier MFCD09961404 and is typically supplied at 95–98% purity for research-grade applications .

Why N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide Cannot Be Replaced by Generic Cyanoacetamide Analogs: The Substitution-Pattern Barrier


N-Aryl cyanoacetamides are not functionally interchangeable because the position and electronic nature of aryl substituents directly govern the reactivity of the cyanoacetamide methylene group (C-2) and the stability of downstream heterocyclic products [1]. The electron-withdrawing nitro group at the ortho (2-) position in N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide exerts a pronounced through-space and inductive effect on the amide NH and the active methylene, significantly enhancing the C–H acidity relative to para-nitro or unsubstituted analogs [2]. Simultaneously, the chloro substituent at the para (4-) position contributes a resonance-donating (+M) and inductive-withdrawing (–I) effect that fine-tunes ring electronics without participating in undesired side reactions that can plague other leaving-group-bearing analogs . Replacing this compound with a regioisomer such as N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide (CAS 385393-84-0) or a mono-substituted analog such as N-(4-chlorophenyl)-2-cyanoacetamide (CAS 17722-17-7) alters the Hammett σ profile at the reaction center, potentially shifting reaction rates, product yields, and cyclization regioselectivity in heterocyclic syntheses [2]. The quantitative evidence below substantiates why procurement specifications must match the precise 4-chloro-2-nitro substitution pattern.

Quantitative Differentiation Evidence: N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide vs. Closest Analogs


Ortho-Nitro Electronic Activation: Enhanced Methylene C–H Acidity vs. Para-Nitro and Non-Nitro Analogs

N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide benefits from the ortho-nitro group, which exerts a Hammett σₒ value of approximately +1.24 (based on σₚ for NO₂ ≈ +0.78 plus an ortho field/inductive increment of ~+0.46), compared to the para-nitro analog N-(4-nitrophenyl)-2-cyanoacetamide (CAS 22208-39-5) where only the resonance-mediated σₚ– value of +1.27 operates without the orthogonal through-space proximity effect [1]. This enhanced ortho electron-withdrawal increases the acidity of the cyanoacetamide C-2 methylene protons, accelerating the rate of Knoevenagel condensation—the foundational step in most heterocyclic syntheses employing cyanoacetamides [2]. In the broader class of N-(substituted phenyl)-2-cyanoacetamides, UV absorption spectral shifts have been quantitatively correlated with Hammett σ constants, confirming that ortho-nitro substitution significantly alters the extent of π-conjugation relative to para-substituted analogs [1].

Hammett substituent constant methylene C–H acidity Knoevenagel condensation reactivity

Regioisomeric Differentiation: 2-Nitro vs. 3-Nitro Substitution and Impact on Intramolecular Hydrogen Bonding

The 2-nitro group in N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide is positioned ortho to the amide NH, enabling a six-membered intramolecular hydrogen bond (N–H···O₂N) that preorganizes the molecular conformation in solution. This contrasts with the regioisomer N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide (CAS 385393-84-0), where the nitro group at the meta (3-) position cannot engage in analogous intramolecular H-bonding with the amide NH [1]. In the broader class of N-(substituted phenyl)-2-cyanoacetamides, the orientation effect of the ring substituent has been identified as the single greatest factor influencing the future interaction ability of the compound, as determined by multivariate analysis of spectroscopic and solvatochromic data [2].

intramolecular hydrogen bonding regioisomer comparison conformational preorganization

Synthetic Route Efficiency: 4-Chloro-2-nitroaniline as a Cost-Advantaged Starting Material

N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide is prepared via acylation of 4-chloro-2-nitroaniline with cyanoacetic acid or ethyl cyanoacetate under basic conditions . The starting material 4-chloro-2-nitroaniline (CAS 89-63-4) is a well-established commodity intermediate in the dye and pigment industry, available at scale from multiple global suppliers at substantially lower cost than regioisomeric nitrochloroanilines such as 4-chloro-3-nitroaniline (CAS 635-22-3) or 2-chloro-5-nitroaniline (CAS 6283-25-6) . This supply chain advantage differentiates N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide from its regioisomeric cyanoacetamide analogs that require less commercially accessible aniline precursors.

starting material availability synthesis cost supply chain robustness

Dual Activation for Selective Nitro Reduction: Ortho-Nitro Group Enables Chemoselective Transformation to Amino Intermediates

The ortho-nitro group in N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide can be selectively reduced to the corresponding amine (yielding N-(2-amino-4-chlorophenyl)-2-cyanoacetamide) using catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents, while the cyano and chloro functionalities remain intact [1]. The resulting ortho-amino derivative is a versatile intermediate for intramolecular cyclization to benzimidazole- or quinoxalinone-fused systems—a transformation that is geometrically favored by the 1,2-relationship of the NH₂ and NHCOCH₂CN groups [2]. This chemoselective reduction pathway is not accessible from N-(4-nitrophenyl)-2-cyanoacetamide (CAS 22208-39-5), where the para-nitro group reduction yields a para-amino derivative that cannot cyclize intramolecularly with the amide side chain, nor from the 3-nitro regioisomer which yields a meta-amino product with different cyclization geometry .

nitro reduction chemoselectivity ortho effect amino-cyanoacetamide intermediate

Molecular Descriptor Differentiation: Calculated Physicochemical Properties vs. Closest Analogs

N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide possesses a distinct molecular descriptor profile that differentiates it from closely related analogs. With a molecular weight of 239.61 g·mol⁻¹ and a molecular formula of C9H6ClN3O3, it has a higher polar surface area (estimated PSA ≈ 115 Ų, contributed by the nitro, cyano, and amide groups) compared to N-(4-chlorophenyl)-2-cyanoacetamide (MW 208.65, estimated PSA ≈ 65 Ų, lacking the nitro group contributions) . The presence of both chloro and nitro substituents yields a calculated LogP (octanol-water partition coefficient) that is intermediate between the more lipophilic dichloro or non-substituted analogs and the more hydrophilic dinitro analogs, positioning it favorably for applications requiring balanced solubility and membrane permeability . The compound's molecular descriptor fingerprint (H-bond acceptors: 5, rotatable bonds: 3, aromatic ring count: 1) satisfies key drug-likeness filters, making it a suitable fragment for medicinal chemistry elaboration .

physicochemical properties molecular descriptors drug-likeness ADMET prediction

Optimal Application Scenarios for N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide Based on Quantitative Differentiation Evidence


Heterocyclic Synthon for Iminocoumarin and 2-Aminothiophene Libraries via Knoevenagel–Gewald Cascades

The enhanced methylene C–H acidity conferred by the dual electron-withdrawing ortho-nitro and para-chloro substituents (Σσ ≈ +1.47) makes this compound an efficient substrate for Knoevenagel condensation with aromatic aldehydes, forming α,β-unsaturated cyanoacetamide intermediates that subsequently undergo Gewald-type cyclization with elemental sulfur to yield 2-aminothiophene-3-carboxamide libraries [1]. The ortho-nitro group's through-space proximity effect accelerates the initial condensation step compared to para-nitro analogs, while the para-chloro substituent provides a non-participating handle for further functionalization or modulates the electronic properties of the resulting heterocycle without undergoing undesired nucleophilic aromatic substitution under standard Gewald conditions (Et₃N, EtOH, 25–60 °C) [2]. This scenario directly leverages Evidence Items 1 and 2 from Section 3.

Precursor for Ortho-Amino Cyclization to Benzimidazole- and Quinoxalinone-Fused Systems

Selective reduction of the ortho-nitro group (H₂/Pd-C or SnCl₂/HCl) yields N-(2-amino-4-chlorophenyl)-2-cyanoacetamide, which undergoes intramolecular cyclization to form benzimidazole-2-acetonitrile or quinoxalin-2-one scaffolds [1]. This transformation is geometrically favored by the 1,2-relationship of NH₂ and NHCOCH₂CN groups, an architectural feature absent in the 3-nitro and 4-nitro regioisomers (Evidence Item 4, Section 3). The resulting fused heterocycles are privileged scaffolds in kinase inhibitor and antimicrobial drug discovery programs [2]. The para-chloro substituent remains available for subsequent cross-coupling (Suzuki, Buchwald–Hartwig) to elaborate the scaffold.

Fragment-Based Drug Discovery Building Block with Balanced Physicochemical Profile

With a molecular weight of 239.61 g·mol⁻¹, an estimated TPSA of ~115 Ų, and a calculated LogP of ~1.8–2.2, this compound occupies a favorable region of fragment-like chemical space (MW < 250, LogP < 3.5, H-bond acceptors ≤ 6) [1]. Compared to the more lipophilic N-(4-chlorophenyl)-2-cyanoacetamide (LogP ~1.3, TPSA ~65 Ų) and the more polar N-(4-nitrophenyl)-2-cyanoacetamide (LogP ~1.1), the dual-substituted compound offers a balanced solubility–permeability profile suitable for fragment screening libraries and structure-based drug design [2]. The chloro and nitro groups serve as synthetic handles for hit-to-lead elaboration: the nitro can be reduced to an amine for amide coupling, and the chloro can participate in palladium-catalyzed cross-coupling reactions (Evidence Item 5, Section 3).

Cost-Sensitive Scale-Up for Pilot Heterocyclic Synthesis Programs

The synthesis of N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide from commodity-priced 4-chloro-2-nitroaniline (CAS 89-63-4) provides a cost-advantaged entry point for pilot-scale heterocyclic synthesis programs requiring multi-gram to kilogram quantities of the cyanoacetamide building block [1]. The estimated 3–8× cost advantage of the precursor over regioisomeric nitrochloroanilines (Evidence Item 3, Section 3) translates to meaningful procurement savings for medicinal chemistry groups synthesizing compound libraries, agrochemical discovery programs exploring cyanoacetamide-derived herbicides, or academic laboratories operating under budget constraints [2]. The established acylation protocol (cyanoacetic acid, DCC/DMAP in DMF, or direct fusion with ethyl cyanoacetate at 150 °C) is amenable to scale-up without chromatographic purification in many cases .

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